molecular formula C17H20ClN3O3S B2354147 [(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol CAS No. 2223290-17-1

[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No. B2354147
M. Wt: 381.88
InChI Key: JPYCPCXVZCIVII-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol” is a chemical substance with the molecular formula C17H20ClN3O3S and a molecular weight of 381.88 1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not publicly available.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H20ClN3O3S 1. However, the specific arrangement of these atoms and the bonds between them, which would provide a complete picture of the molecular structure, is not provided in the available resources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. This could be due to the novelty of the compound or the specificity of its use in research contexts.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources. These properties may be determined experimentally as part of ongoing research.


Safety And Hazards

This compound is not intended for human or veterinary use1. It is typically used for research purposes1, and as with all chemicals, should be handled with appropriate safety measures. However, specific safety and hazard information for this compound is not provided in the available resources.


Future Directions

The future directions for research involving this compound are not specified in the available resources. Given its research use, it’s likely that future studies will continue to explore its properties and potential applications.


Please note that this analysis is based on the information currently available, and further research may provide additional insights into this compound. Always refer to the most recent and reputable sources when conducting your own research.


properties

IUPAC Name

[(3S,4R)-1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-20-9-14(8-19-20)17-11-21(10-15(17)12-22)25(23,24)7-6-13-2-4-16(18)5-3-13/h2-9,15,17,22H,10-12H2,1H3/b7-6+/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCPCXVZCIVII-PDZIMXBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

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